
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a cyanoethyl group, and an acetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.
Amidation: The resulting intermediate is reacted with 2-cyanoethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, or covalent bonds with these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-((1-(1h-Pyrazol-1-yl)ethyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)methyl)amino)-N-(2-cyanoethyl)acetamide
- 2-((1-(1h-Pyrazol-1-yl)butan-2-yl)amino)-N-(2-cyanoethyl)acetamide
Uniqueness
The uniqueness of 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-(2-cyanoethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C11H17N5O |
|---|---|
分子量 |
235.29 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
InChI |
InChI=1S/C11H17N5O/c1-10(9-16-7-3-6-15-16)14-8-11(17)13-5-2-4-12/h3,6-7,10,14H,2,5,8-9H2,1H3,(H,13,17) |
InChIキー |
NGORGGAZEKRBQD-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CC=N1)NCC(=O)NCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


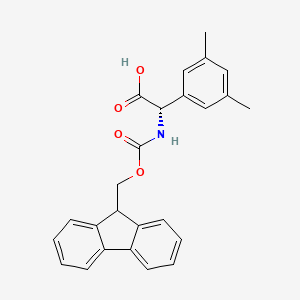
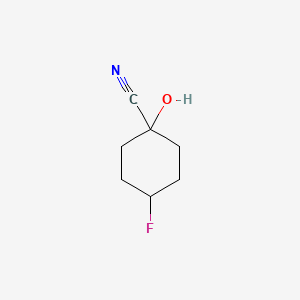
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)

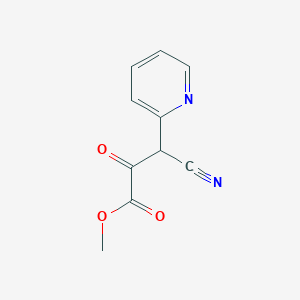

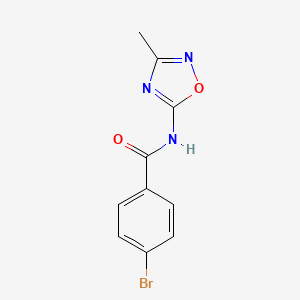
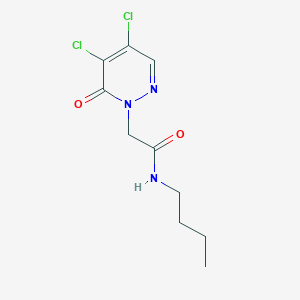

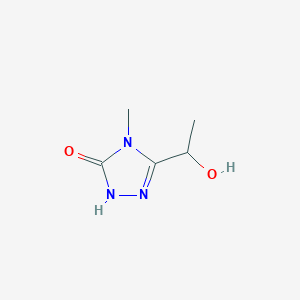
![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)

![Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14902639.png)
